2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline
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Overview
Description
2-(Pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline is a complex organic compound characterized by its quinoline core, a pyrrolidinyl group, and a trifluoromethylphenylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the fields of oncology and neurology.
Industry: It can be used as a building block in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: A related compound with a pyridine core instead of quinoline.
Trifluoromethylphenol derivatives: Compounds containing the trifluoromethylphenyl group but lacking the quinoline or pyrrolidinyl moieties.
Uniqueness: 2-(Pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
2-pyrrolidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c22-21(23,24)17-9-6-15(7-10-17)14-27-18-5-3-4-16-8-11-19(25-20(16)18)26-12-1-2-13-26/h3-11H,1-2,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYPWZGBCPFJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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